The synthesis of N-(5-Methyl-3-phenylisoxazol-4-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea typically involves multi-step organic reactions. One common method includes:
These methods require careful control of reaction conditions such as temperature, solvent choice, and reagent concentrations to achieve optimal yields and purities.
The molecular structure of N-(5-Methyl-3-phenylisoxazol-4-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea can be represented as follows:
The compound features a central urea group flanked by a 5-methyl-3-phenylisoxazole moiety and a tetrahydrofuran substituent. The isoxazole ring contributes to the compound's potential biological activity due to its electron-rich nature.
N-(5-Methyl-3-phenylisoxazol-4-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological profiles.
The mechanism of action for N-(5-Methyl-3-phenylisoxazol-4-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea involves interactions at the molecular level with target proteins or enzymes in biological systems. For instance:
The precise interaction mechanisms would require further experimental validation through biochemical assays.
N-(5-Methyl-3-phenylisoxazol-4-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's suitability for pharmaceutical formulations.
N-(5-Methyl-3-phenylisoxazol-4-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea has potential applications in various scientific fields:
Research into this compound continues to explore its full therapeutic potential across multiple domains within medicinal chemistry.
The discovery and development of N-(5-Methyl-3-phenylisoxazol-4-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea (CAS No: 1858255-75-0) exemplify the strategic integration of privileged heterocyclic scaffolds in medicinal chemistry. This compound emerged during the 2010s–2020s, a period marked by intensified exploration of nitrogen-containing heterocycles for drug design. FDA approvals of nitrogen heterocycle-based drugs surged to 82% (2013–2023), up from 59% in prior decades, underscoring their pharmaceutical dominance [6]. Isoxazole derivatives gained particular traction due to their versatile bioactivity profiles, evidenced by compounds like the Hsp90 inhibitor luminespib (IC~50~ = 21 nM) [3].
Property | Value | |
---|---|---|
Molecular Formula | C~16~H~19~N~3~O~3~ | |
Molecular Weight | 301.34 g/mol | |
IUPAC Name | 1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-3-(oxolan-2-ylmethyl)urea | |
Canonical SMILES | CC1=C(C(=NO1)C2=CC=CC=C2)NC(=O)NCC3CCCO3 | |
Purity (Commercial) | ≥97% | [1] [2] |
This molecule's design aligns with scaffold-hopping strategies, where the isoxazole nucleus replaces natural product cores (e.g., combretastatin or maslinic acid derivatives) to enhance metabolic stability and target affinity [5]. Its synthesis leverages advances in regioselective cycloadditions and urea coupling reactions, reflecting innovations in heterocyclic methodology documented between 2010–2025 [7] [8].
The compound’s bioactivity profile is governed by synergistic contributions from its isoxazole, tetrahydrofuran (THF), and urea components. Each moiety imparts distinct physicochemical and target-binding properties:
Isoxazole as a Bioisostere and Pharmacophore:The 3,5-disubstituted isoxazole ring serves as a rigid, electron-rich bioisostere for carboxylic acids or esters. Its weak N-O bond (bond dissociation energy: ~45 kcal/mol) facilitates in vivo metabolic cleavage, enabling prodrug strategies [7]. In this molecule, the 5-methyl-3-phenyl substitution mirrors validated pharmacophores in Hsp90 inhibitors (e.g., VER-52296), where the phenyl ring engages in π-stacking with ATP-binding pocket residues [3]. Isoxazoles also modulate kinase signaling pathways, as demonstrated by analogs inhibiting VEGFR-1 (IC~50~ = 0.65 µM) [5].
Tetrahydrofuran as a Solubility-Enhancing Motif:The THF moiety, linked via a methylene spacer to the urea group, introduces chirality and polarity. With a calculated cLogP reduction of ~0.5–1.0 units compared to purely aromatic analogs, it balances membrane permeability and aqueous solubility [1]. The THF oxygen forms hydrogen-bond acceptors (e.g., with Asp93 in Hsp90), while its semi-rigid structure minimizes entropic penalties upon binding [3] [5]. Natural products like vegfrecine embed THF to direct pharmacophore orientation, a principle applied here to optimize target engagement [5].
Urea Linker as a Conformational Director:The urea group bridges the isoxazole and THF units, forming two key hydrogen bonds (NH···C=O) that stabilize a bioactive conformation. This spacer enables optimal spatial separation (5.8–7.2 Å) between the hydrophobic isoxazole-phenyl system and polar THF oxygen, facilitating simultaneous interaction with divergent binding subsites [1] [5].
Table 2: Functional Roles of Structural Motifs
Structural Motif | Key Contributions to Bioactivity | Design Rationale | |
---|---|---|---|
5-Methyl-3-phenylisoxazole | - Aromatic π-stacking- Metabolic lability- Electron density modulation | Mimics ATP adenine binding; facilitates prodrug activation | |
Tetrahydrofuran | - H-bond acceptance- Chirality-induced selectivity- Solubility enhancement | Replaces furan in natural products; improves pharmacokinetics | |
Urea linker | - Conformational rigidity- Bidentate H-bonding- Optimal pharmacophore spacing | Preorganizes molecule for target complementarity | [1] [3] [5] |
This molecular architecture exemplifies contemporary trends in heterocyclic drug design: leveraging scaffold hybridization (isoxazole + THF) and functional group pairing (urea + aryl) to achieve polypharmacology or enhanced selectivity [6] [9]. Computational studies confirm stable docking poses within Hsp90’s N-terminal domain (ΔG~bind~ < −9.0 kcal/mol), validating its potential as a lead for anticancer agents [3] [7].
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.: 4696-35-9
CAS No.: 203860-42-8